Lecirelin

描述

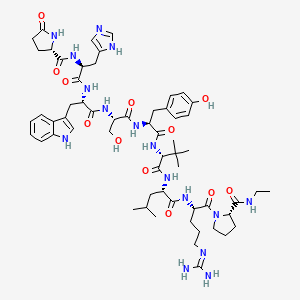

Structure

2D Structure

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWIEWPGHRSZJM-MGZASHDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735365 | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-19-9 | |

| Record name | Lecirelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61012-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Lecirelin in Bovine Species

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine, particularly for the management of reproduction in cattle.[1][2] As a GnRH agonist, its primary mechanism of action is the stimulation of the anterior pituitary gland to release gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This action is leveraged in various reproductive protocols to synchronize estrous cycles, induce ovulation for timed artificial insemination (TAI), and treat ovarian disorders like follicular cysts.[4][5][6][7] Structural modifications in the this compound peptide chain enhance its resistance to degradation and affinity for the GnRH receptor compared to native GnRH, resulting in a more potent and prolonged physiological response.[8][9] This guide provides an in-depth analysis of the molecular signaling pathways, hormonal responses, and physiological outcomes associated with this compound administration in bovine species.

Core Mechanism of Action: From Receptor to Response

The physiological effects of this compound are initiated by its binding to Gonadotropin-Releasing Hormone Receptors (GnRH-R) on the surface of gonadotroph cells in the anterior pituitary.[3] This interaction triggers a cascade of intracellular signaling events, culminating in the synthesis and secretion of LH and FSH.

Receptor Binding and Intracellular Signaling

The GnRH-R is a G-protein coupled receptor (GPCR).[10] Upon binding of this compound, the receptor undergoes a conformational change, activating the Gαq/11 subunit of its associated G-protein. This initiates the following signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ synergistically activate Protein Kinase C (PKC).

-

Gonadotropin Release: The surge in intracellular calcium is the primary trigger for the immediate release of stored LH and FSH from secretory granules into the bloodstream.[3]

-

Gene Transcription: Activated PKC promotes the Mitogen-activated protein kinase (MAPK) signaling cascades, which in turn leads to the increased transcription of the common α-subunit and the specific β-subunits of LH and FSH, ensuring a sustained hormonal response.[3][10]

Mandatory Visualization: Signaling Pathway

Caption: this compound signal transduction pathway in bovine pituitary gonadotrophs.

Quantitative Pharmacodynamics

The administration of this compound results in a rapid and quantifiable increase in circulating gonadotropins. Its potency is often compared to other GnRH analogues used in veterinary practice, such as gonadorelin and buserelin.

Table 1: Comparative Hormonal Response to GnRH Analogues in Cattle

| Parameter | This compound (25 µg) | This compound (50 µg) | Buserelin (10 µg) | Gonadorelin (100 µg) | Source(s) |

|---|---|---|---|---|---|

| Peak LH Concentration (ng/mL) | ~9.5 | Not specified | ~9.5 - 9.9 | ~2.6 - 4.9 | [5][8][11] |

| Time to Peak LH (hours) | ~2 | ~2 | ~2 | ~1-2 | [5][8] |

| Ovulation Rate (%) | 82% | 100% | 100% | 73% | [5] |

| Disappearance of Dominant Follicle (%) | 82% | 100% | 100% | 73% |[5] |

Note: Values are compiled from different studies and experimental conditions (e.g., animal parity, day of estrous cycle) may vary. Data should be interpreted as representative rather than absolute.

Studies have consistently shown that this compound and Buserelin induce a significantly greater LH release compared to gonadorelin at their respective recommended doses.[5][8] A 25 µg dose of this compound was reported to induce LH concentrations comparable to 10 µg of Buserelin.[8] The peak LH concentration following gonadorelin treatment was approximately 2.5 times lower than that after this compound or Buserelin administration.[5]

Experimental Protocols for Evaluation

The evaluation of GnRH agonists like this compound in bovine species typically involves controlled studies to measure hormonal responses and physiological outcomes such as ovulation.

Example Protocol: Assessing LH Surge and Ovulation

This protocol is a synthesized example based on methodologies reported in the literature.[5][8][11]

-

Animal Selection: Healthy, cycling, non-lactating Holstein or Bos indicus cows/heifers are selected.

-

Estrous Cycle Synchronization (Pre-study): To ensure animals are in a comparable physiological state, their cycles are synchronized. A common method is:

-

Day -10: Insert a progesterone-releasing device (e.g., CIDR) and administer 2 mg of estradiol benzoate.

-

Day -2: Remove the progesterone device and administer a luteolytic agent, such as cloprostenol sodium (PGF2α).

-

Day 0: Administer a baseline GnRH (e.g., 25 µg this compound) to induce ovulation and start a new follicular wave.

-

-

Treatment Administration:

-

On Day 7 of the ensuing cycle (a time when a dominant follicle is typically present and progesterone is high), animals are randomly allocated to treatment groups (e.g., 25 µg this compound, 100 µg Gonadorelin, Saline control).

-

Treatments are administered via intramuscular injection.

-

-

Blood Sampling:

-

Blood samples are collected via jugular or coccygeal venipuncture.

-

Sampling is performed at time 0 (immediately before treatment) and at frequent intervals post-treatment (e.g., 0.5, 1, 2, 4, and 6 hours) to characterize the LH surge.

-

-

Hormone Analysis:

-

Plasma is separated by centrifugation and stored at -20°C.

-

Luteinizing hormone (LH) and progesterone (P4) concentrations are quantified using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Ovarian Ultrasound:

-

Transrectal ultrasonography is performed to monitor ovarian structures.

-

Exams are conducted on Day 7 (to confirm presence of a dominant follicle and CL), Day 9, and Day 10 to determine if ovulation of the dominant follicle occurred. Ovulation is confirmed by the disappearance of a previously identified large follicle (≥ 8.5 mm).

-

-

Data Analysis: Statistical methods such as ANOVA with repeated measures are used to compare LH concentration profiles over time between treatment groups. Ovulation rates are compared using chi-square tests or logistic regression.

Mandatory Visualization: Experimental Workflow

Caption: A typical experimental workflow for evaluating GnRH agonists in cattle.

Physiological Outcomes and Applications

The primary physiological outcome of the this compound-induced LH surge is its effect on the dominant ovarian follicle.

-

Ovulation: In the presence of a mature, dominant follicle, the LH surge triggers the final stages of follicular maturation and ovulation, typically within 24-32 hours. This is the foundational principle for its use in TAI protocols.[4][12]

-

Luteinization: The LH surge causes the cells of the ovulated follicle (and sometimes non-ovulated follicles) to differentiate into luteal cells, forming a corpus luteum (CL). This new CL produces progesterone, a key hormone for establishing and maintaining pregnancy.[13]

-

Follicular Wave Synchronization: When administered during a random stage of the estrous cycle, this compound can ovulate the dominant follicle, leading to the synchronous emergence of a new follicular wave across a group of treated animals.[8] This is a critical first step in Ovsynch-type protocols.

-

Treatment of Follicular Cysts: Ovarian follicular cysts are large, anovulatory follicular structures that disrupt normal cyclicity. By inducing a potent LH surge, this compound can cause the luteinization or ovulation of these cysts, resolving the pathological condition and allowing the cow to return to a normal cycle.[6]

Conclusion

This compound acts as a super-agonist at the bovine pituitary GnRH receptor. Its enhanced potency and stability lead to a robust and predictable release of LH. This predictable response allows for precise control over follicular dynamics and the timing of ovulation. A thorough understanding of its signaling cascade, quantitative effects on hormone release, and the resulting physiological outcomes is essential for its effective application in advanced reproductive management programs and for the development of next-generation therapeutic agents in animal health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. originbiopharma.com [originbiopharma.com]

- 5. Effect of gonadorelin, this compound, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidural vs intramuscular administration of this compound, a GnRH analogue, for the resolution of follicular cysts in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Veterinary products | Bioveta, a. s. - Bioveta a.s. International [bioveta.eu]

- 8. globalgen.vet [globalgen.vet]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of GnRH analog and dose on LH release and ovulatory response in Bos indicus heifers and cows on day seven of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Timed artificial insemination in beef cattle using GnRH agonist, PGF2alpha and estradiol benzoate (EB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

What is the chemical structure of Lecirelin acetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lecirelin acetate, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It details its chemical structure, physicochemical properties, mechanism of action, and applications in veterinary medicine, supported by experimental data and protocols.

Core Chemical Identity

This compound acetate is a potent synthetic nonapeptide analogue of natural Gonadotropin-Releasing Hormone (GnRH).[1] Structurally, it differs from native GnRH by the substitution of glycine at position 6 with D-tertiary leucine and the replacement of the C-terminal glycine with an ethylamide group.[1][2] These modifications result in a higher biological activity and a more prolonged effect compared to the physiological hormone.[3][4] It is typically used as its acetate salt in veterinary formulations.[5]

Chemical Structure:

-

IUPAC Name: N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[6]

-

Sequence: {Glp}-His-Trp-Ser-Tyr-Val-Leu-Arg-Pro[7]

-

Molecular Formula (this compound Acetate): C₆₁H₈₈N₁₆O₁₄[9]

Physicochemical and Pharmacokinetic Properties

This compound acetate is a white to almost white powder.[10] It is formulated as a clear, colorless solution for injection.[3] The pharmacokinetic profile of this compound indicates rapid absorption following intramuscular administration.

| Property | Value | Reference |

| Molecular Weight | 1209.4 g/mol (this compound) | [6] |

| 1269.45 g/mol (this compound Acetate) | [9] | |

| Appearance | White to almost white powder | [10] |

| Purity | >98% (Confirmed by HPLC) | [11] |

| Solubility | DMSO: 10 mM | [12] |

| H₂O: 25 mg/mL (ultrasonication needed) | [7] | |

| pKa (Predicted) | 9.82 ± 0.15 | [10] |

| Maximum Concentration (Cmax) | 585.5 pg/ml in cows (50 µg dose) | [1] |

| Time to Cmax (Tmax) | 15 - 30 minutes in cows | [1] |

| Plasma Half-life | Approximately 40 minutes in cows | [1] |

Mechanism of Action

As a GnRH agonist, this compound acetate mimics the action of endogenous GnRH.[13][14] It binds to GnRH receptors on gonadotropic cells in the anterior pituitary gland.[1] This binding stimulates the synthesis and release of two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[13][15] These hormones, in turn, act on the gonads to regulate the final stages of follicular growth, induce ovulation, and support the formation of the corpus luteum, which is essential for establishing and maintaining pregnancy.[1][4][15]

Signaling Pathway

The binding of this compound to the GnRH receptor (a G-protein coupled receptor) on pituitary gonadotrophs initiates a downstream signaling cascade. This primarily involves the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and exocytosis of LH and FSH.

Caption: GnRH Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Study on Reproductive Performance in Rabbits

This study evaluated the effect of varying doses of this compound on conception rates and litter sizes in nulliparous and lactating rabbit does.[16]

-

Animals: 295 crossbred Hyplus strain PS 19 female rabbits.[16]

-

Pre-treatment: Six days before insemination, a 16-hour light to 8-hour dark cycle was established. 48 hours before insemination, all does received a subcutaneous injection of 25 IU of eCG (equine chorionic gonadotropin).[16]

-

Experimental Groups: Does were divided into groups receiving intramuscular injections of this compound at doses of 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe at the time of artificial insemination.[16]

-

Insemination: Artificial insemination was performed using a 0.5 ml dose of freshly diluted heterospermic semen.[17]

-

Data Collection: Conception rate, total number of rabbits per litter, number of stillborns, and abortion rate were recorded.[16]

Comparative Efficacy in a Fixed-Time AI Protocol in Buffalo

This experiment compared the efficiency of this compound and Buserelin (another GnRH agonist) in a fixed-time artificial insemination (FTAI) protocol for buffaloes.[18]

-

Animals: 270 buffaloes, 45 to 60 days postpartum.[18]

-

Group 1 (Buserelin, n=132):

-

Day 0: Intramuscular injection of 20 µg of Buserelin.

-

Day 7: Intramuscular injection of 15 mg of prostaglandin F2α.

-

Day 9: Intramuscular injection of 10 µg of Buserelin.[18]

-

-

Group 2 (this compound, n=138):

-

Day 0: Intramuscular injection of 50 µg of this compound.

-

Day 7: Intramuscular injection of 15 mg of prostaglandin F2α.

-

Day 9: Intramuscular injection of 25 µg of this compound.[18]

-

-

Insemination: All animals underwent FTAI 16 hours after the final GnRH agonist injection.[18]

-

Data Collection: Pregnancy diagnosis was performed via ultrasonography 30 days after AI to determine conception rates.[18]

Study on LH Surge and Progesterone Concentration in Cattle

This study assessed the hormonal response (LH and progesterone) in cattle following the administration of different GnRH analogues, including this compound.[2]

-

Animals: 12 heifers.[2]

-

Protocol: On day 6 or 7 of the estrous cycle, heifers received an intramuscular injection of either 100 µg gonadorelin, 25 µg this compound, 50 µg this compound, or 10 µg buserelin.[2]

-

Blood Sampling: Blood samples were collected from the coccygeal vessel before GnRH administration and at multiple time points post-injection (15 min, 30 min, 1, 2, 3, 4, 6, and 8 hours) for LH analysis. For progesterone analysis, samples were taken before administration and on days 1, 2, 3, and 4 post-injection.[2]

-

Hormone Analysis: Plasma was separated by centrifugation and stored at -20°C until analysis for LH and progesterone concentrations.[2]

Quantitative Data Summary

Table 1: Effect of this compound Dosage on Conception Rate in Rabbits[16]

| This compound Dose (µ g/doe ) | Conception Rate - Nulliparous Does (%) | Conception Rate - Lactating Does (%) |

| 0.05 | 10.0 | 10.0 |

| 0.3 | Data not specified, but significantly higher than 0.05 µg | Statistically significant increase from 0.05 µg |

| 1.5 | 89.5 | Data not specified |

Note: The study reported a significant increase in conception rates for doses from 0.3 µg upwards compared to the 0.05 µg dose.

Table 2: Effect of this compound Dosage on Litter Size in Rabbits[16]

| This compound Dose (µ g/doe ) | Average Litter Size - Nulliparous Does | Average Litter Size - Lactating Does |

| 0.05 | Data not specified | 8.28 |

| 0.1 | 6.64 | Data not specified |

| 0.3 | 9.06 | Data not specified |

| 4.0 | 10.29 | 10.73 |

Note: For nulliparous does, litter size was statistically significantly higher for doses ≥ 0.3 µg compared to the 0.1 µg dose.

Table 3: Comparative Conception Rates in Buffalo FTAI Protocol[18]

| Treatment Group | N | Conception Rate (%) |

| Buserelin | 132 | 47.0 |

| This compound | 138 | 50.0 |

Note: The difference in conception rates between the two groups was not statistically significant.

Applications in Research and Veterinary Medicine

This compound acetate is primarily used in veterinary medicine to manage and improve reproductive efficiency in livestock.[10][13]

-

Treatment of Ovarian Disorders: It is effective in treating bovine ovarian follicular cysts.[12][19][20]

-

Induction of Ovulation: Used to induce and synchronize ovulation, facilitating fixed-time artificial insemination (FTAI) protocols in cattle, buffaloes, and rabbits.[1][13][18]

-

Enhancement of Fertility: By optimizing the timing of ovulation relative to insemination, it helps to improve conception rates.[3][10]

-

Research Tool: In a research context, this compound is a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis, pituitary function, and the broader field of reproductive endocrinology.[14][21]

Conclusion

This compound acetate is a well-characterized GnRH superanalogue with significant applications in veterinary reproductive management. Its enhanced potency and prolonged duration of action compared to native GnRH make it a reliable agent for the induction and synchronization of ovulation and the treatment of cystic ovarian conditions. The detailed experimental data and protocols provided herein offer a solid foundation for researchers and drug development professionals working in the fields of endocrinology, animal science, and veterinary medicine.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. megavet.ge [megavet.ge]

- 4. This compound BIOVETA 0.025 mg/ml solution for injection - Bioveta a.s. International [bioveta.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (Dalmarelin) Acetate | C59H84N16O12 | CID 44209239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound acetate(61012-19-9 free base) | CymitQuimica [cymitquimica.com]

- 10. originbiopharma.com [originbiopharma.com]

- 11. medsciencebiopharma.com [medsciencebiopharma.com]

- 12. This compound acetate(61012-19-9 free base) | GNRH Receptor | TargetMol [targetmol.com]

- 13. originbiopharma.com [originbiopharma.com]

- 14. Buy this compound | 61012-19-9 [smolecule.com]

- 15. originbiopharma.com [originbiopharma.com]

- 16. The effect of this compound (GnRH) dosage on the reproductive performance of nulliparous and lactating rabbit does - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. This compound | TargetMol [targetmol.com]

- 21. nbinno.com [nbinno.com]

A Technical Guide to Gonadotropin-Releasing Hormone (GnRH) Receptor Binding and Signaling of Lecirelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding characteristics and associated signaling pathways of Lecirelin, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). While specific quantitative binding affinity data such as Kᵢ or IC₅₀ values for this compound are not prominently available in the reviewed literature, this document outlines the established methodologies for determining such parameters and details the well-understood mechanism of action for GnRH agonists at the molecular level.

This compound acts as a potent GnRH agonist, a class of compounds designed with structural modifications to improve stability, receptor-binding affinity, and potency compared to the native GnRH decapeptide.[1][2] These analogues are crucial in reproductive medicine for synchronizing estrus, inducing ovulation, and treating conditions like ovarian cysts.[3] The efficacy of this compound is rooted in its high affinity for the GnRH receptor (GnRH-R), a member of the G protein-coupled receptor (GPCR) family, which initiates a cascade of intracellular events crucial for gonadotropin release.[4][5]

Comparative Biological Potency of GnRH Agonists

| GnRH Analogue | Common Therapeutic Dose | Relative Potency Observation | Key Structural Modifications |

| This compound | 25-50 µg | Induces a robust LH surge comparable to Buserelin and superior to Gonadorelin at standard doses.[2][3] | Synthetic nonapeptide designed for increased stability and receptor affinity. |

| Buserelin | 10-20 µg | Exhibits 50-100 times greater potency than native GnRH.[1] Induces a strong LH surge.[2] | D-Serine substitution at position 6 and ethylamide group at position 10 enhance stability and binding.[1] |

| Gonadorelin | 100 µg | Considered the baseline for potency among therapeutic GnRH analogues.[2] | Identical to native human GnRH, making it more susceptible to degradation. |

Experimental Protocol: GnRH Receptor Competitive Binding Assay

To quantitatively determine the binding affinity (IC₅₀, Kᵢ) of an unlabeled ligand like this compound, a competitive radioligand binding assay is the standard methodology. This protocol outlines the essential steps for performing such an experiment using cell membranes expressing the GnRH receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a stable cell line heterologously expressing the human GnRH receptor (e.g., HEK 293 or CHO cells).[7]

-

Radioligand: A high-affinity GnRH analogue labeled with a radioisotope, typically Iodine-125 (e.g., ¹²⁵I-labeled Buserelin, Triptorelin, or a GnRH antagonist like Cetrorelix).[7][8]

-

Competitor Ligand: Unlabeled this compound, prepared in a series of increasing concentrations.

-

Binding Buffer: A buffer optimized for receptor binding (e.g., Tris-HCl with BSA and protease inhibitors).

-

Wash Buffer: Cold buffer to separate bound from free radioligand.

-

Instrumentation: Gamma counter for measuring radioactivity, filtration manifold.

2. Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing GnRH-R in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + Radioligand.

-

Non-Specific Binding (NSB): Cell membranes + Radioligand + a high concentration of an unlabeled GnRH agonist/antagonist (to saturate all specific binding sites).

-

Competitive Binding: Cell membranes + Radioligand + increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester/filtration manifold. This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into tubes and measure the radioactivity (counts per minute, CPM) in a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.[7]

-

The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

GnRH Receptor Signaling Pathway

The binding of this compound to the GnRH receptor on pituitary gonadotrope cells initiates a well-defined signaling cascade. The GnRH-R is primarily coupled to the Gq/11 class of G proteins.[9][10]

-

Receptor Activation: this compound binds to the GnRH-R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with and activates the heterotrimeric G protein Gαq/11.

-

PLC Activation: Gαq/11 activates the enzyme Phospholipase C (PLC).[11][12]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

-

Downstream Effects:

-

Cellular Response: The rise in intracellular Ca²⁺ is a primary trigger for the immediate exocytosis and secretion of gonadotropins (LH and FSH).[4] Activated PKC and other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, are crucial for the long-term regulation of gonadotropin subunit gene expression and synthesis.[9][11]

Conclusion

This compound is a highly potent GnRH agonist whose clinical and veterinary efficacy is a direct result of its strong binding affinity for the GnRH receptor and efficient activation of the Gq/11 signaling pathway. While specific binding constants for this compound were not identified in this review, the established experimental protocols, such as competitive radioligand binding assays, provide a clear framework for their determination. The well-documented downstream signaling cascade, involving PLC, IP₃, DAG, and subsequent calcium mobilization, provides a complete molecular picture of how this compound stimulates the synthesis and secretion of gonadotropins, forming the basis of its therapeutic applications in reproductive management.

References

- 1. mdpi.com [mdpi.com]

- 2. globalgen.vet [globalgen.vet]

- 3. Effect of gonadorelin, this compound, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. KEGG PATHWAY: map04912 [genome.jp]

- 10. researchgate.net [researchgate.net]

- 11. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Lecirelin in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a potent agonist at the GnRH receptor.[1] Utilized primarily in veterinary medicine, it plays a crucial role in the management of reproduction in species such as cattle and rabbits.[2][3] By stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), this compound is instrumental in synchronizing estrus, inducing ovulation, and treating ovarian follicular cysts.[2][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound in cattle is characterized by rapid absorption and elimination following intramuscular administration.[5] Due to structural modifications, this compound exhibits a greater persistence at the GnRH receptor site compared to native GnRH, resulting in a prolonged hormonal action despite its relatively short plasma half-life.[5][6]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Cattle Following a Single 50 µg Intramuscular Injection [5]

| Parameter | Value | Unit |

| Maximum Plasma Concentration (Cmax) | 585.5 | pg/mL |

| Time to Maximum Concentration (Tmax) | 15 - 30 | minutes |

| Plasma Half-life (t½) | ~40 | minutes |

Table 2: Pharmacokinetic Parameters of Buserelin in Cows Following a Single 3 mg Intramuscular Injection [7]

| Parameter | Value (Mean ± SD) | Unit |

| Area Under the Curve (AUC₀-t) | 5.63 ± 1.86 | h·ng/mL |

| Maximum Plasma Concentration (Cmax) | 2.68 ± 0.36 | ng/mL |

| Time to Maximum Concentration (Tmax) | 1.05 ± 0.27 | hours |

| Elimination Half-life (t½) | 1.13 ± 0.3 | hours |

| Clearance (CL) | 545.04 ± 166.40 | L/h |

| Apparent Volume of Distribution (Vz) | 839.88 ± 174.77 | L |

Note: The data for buserelin is provided for reference and should not be directly extrapolated to this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of gonadotropin release from the anterior pituitary gland. This surge in LH is the key trigger for ovulation. The magnitude and duration of the LH surge are dose-dependent.

Quantitative Pharmacodynamic Data

Studies in cattle have compared the efficacy of this compound with other GnRH analogues in inducing an LH surge and subsequent ovulation.

Table 3: Luteinizing Hormone (LH) Response to Different GnRH Analogues in Holstein Heifers [8][9]

| Treatment Group | Dose | Mean Maximal LH Concentration (Cmax) | Time to Maximal LH Concentration (Tmax) |

| Gonadorelin | 100 µg | Lower than this compound and Buserelin | 1 hour earlier than this compound and Buserelin |

| This compound | 25 µg | 2.5-fold higher than Gonadorelin | - |

| This compound | 50 µg | 2.5-fold higher than Gonadorelin | - |

| Buserelin | 10 µg | 2.5-fold higher than Gonadorelin | - |

Table 4: Ovulatory Response to Different GnRH Analogues in Holstein Heifers [8]

| Treatment Group | Dose | Disappearance of Dominant Follicle (%) |

| Gonadorelin | 100 µg | 73% |

| This compound | 25 µg | 82% |

| This compound | 50 µg | 100% |

| Buserelin | 10 µg | 100% |

Table 5: Dose-Response of this compound on Conception Rate in Lactating Rabbit Does [10]

| This compound Dose (µ g/animal ) | Conception Rate (%) |

| 0.05 | 35 |

| 0.1 | 40 |

| ≥ 0.3 | Favorable rates achieved |

Experimental Protocols

Pharmacokinetic Study Protocol (General Approach)

A detailed, validated protocol for a pharmacokinetic study of this compound is not publicly available. However, a general methodology based on studies of similar peptide drugs in cattle can be outlined.

-

Animal Selection: Healthy, non-pregnant, cyclic cows are selected and allowed to acclimatize.

-

Administration: A single dose of this compound (e.g., 50 µg) is administered via intramuscular injection.[2]

-

Blood Sampling: Blood samples are collected from the jugular or coccygeal vein into heparinized tubes at predefined time points before and after administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h, 24h).[8][11]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13] This involves protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Pharmacodynamic Study Protocol: LH Response in Cattle

This protocol is based on a study comparing the effects of different GnRH analogues on LH surge in Holstein heifers.[8]

-

Animal Synchronization: The estrous cycles of healthy Holstein heifers are synchronized.

-

Treatment Administration: On day 6 or 7 of the estrous cycle, animals are randomly assigned to receive an intramuscular injection of either Gonadorelin (100 µg), this compound (25 µg or 50 µg), or Buserelin (10 µg).

-

Blood Sampling for LH: Blood samples are collected at frequent intervals for up to 6 hours post-administration to characterize the LH surge.

-

Blood Sampling for Progesterone and Ovarian Monitoring: Blood samples are collected for up to 4 days to measure progesterone concentrations. Ovarian follicular dynamics are monitored daily via transrectal ultrasonography to assess ovulation.

-

Hormone Analysis: Plasma LH and progesterone concentrations are determined by validated immunoassays.

Mechanism of Action: GnRH Receptor Signaling

This compound, as a GnRH agonist, binds to the GnRH receptor on pituitary gonadotrophs. This initiates a cascade of intracellular signaling events, leading to the synthesis and release of LH and FSH.

Conclusion

This compound is a potent GnRH agonist with a well-defined pharmacodynamic profile characterized by a robust stimulation of LH release, leading to predictable ovulation. While its pharmacokinetic profile in cattle indicates rapid absorption and elimination, a comprehensive dataset including AUC, clearance, and volume of distribution is not currently available. The provided experimental outlines and signaling pathway diagram offer a solid foundation for further research and development of this important reproductive management tool. Future studies focusing on a complete pharmacokinetic characterization and the development of validated bioanalytical methods will be crucial for refining dosing regimens and expanding the therapeutic applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Veterinary products | Bioveta, a. s. - Bioveta a.s. International [bioveta.eu]

- 3. scielo.br [scielo.br]

- 4. Epidural vs intramuscular administration of this compound, a GnRH analogue, for the resolution of follicular cysts in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of gonadorelin, this compound, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Influence of GnRH analog and dose on LH release and ovulatory response in Bos indicus heifers and cows on day seven of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lecirelin: Molecular Profile, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] Structurally distinct from native GnRH, these modifications confer a higher biological activity and a more prolonged effect.[2][3] Primarily utilized in veterinary medicine, this compound effectively modulates the hypothalamic-pituitary-gonadal axis, making it a valuable tool for the management of reproductive cycles and the treatment of ovarian follicular cysts.[4][5] This technical guide provides a comprehensive overview of this compound's molecular formula, properties, and the experimental protocols relevant to its synthesis, characterization, and mechanism of action.

Molecular Formula and Properties

This compound's molecular structure and physicochemical properties are summarized below. The data has been compiled from various chemical and pharmaceutical databases.

| Property | Data |

| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ |

| Molecular Weight | 1209.40 g/mol |

| Amino Acid Sequence | {Glp}-His-Trp-Ser-Tyr-D-Val-Leu-Arg-Pro-NHEt |

| CAS Number | 61012-19-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (12.1 mg/mL) and water (25 mg/mL, with sonication).[6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7] |

Mechanism of Action: The GnRH Receptor Signaling Pathway

As a GnRH agonist, this compound exerts its effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[4][8] This interaction initiates a complex intracellular signaling cascade, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

The binding of this compound to the GnRHR primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[9][10] The elevation of intracellular Ca2+ and the activation of PKC are critical for the downstream signaling events that culminate in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.[5][8] The activated PKC can also initiate the mitogen-activated protein kinase (MAPK) cascade, further influencing gene expression.[5][10]

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This compound, like other peptide-based pharmaceuticals, is synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

Methodology:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Proline in the case of this compound) with its amino group protected by Fmoc and its side chain protected (if necessary), is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.

-

Sequential Amino Acid Coupling: The subsequent amino acids are added one by one in the desired sequence. Each coupling step is followed by a deprotection step to expose the N-terminus for the next coupling reaction.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether and washed several times to remove residual cleavage reagents and scavengers.

References

- 1. agilent.com [agilent.com]

- 2. hplc.eu [hplc.eu]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. bachem.com [bachem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pharmtech.com [pharmtech.com]

- 9. scribd.com [scribd.com]

- 10. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]

Lecirelin's role in the hypothalamic-pituitary-gonadal axis

An In-depth Technical Guide on the Role of Lecirelin in the Hypothalamic-Pituitary-Gonadal Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Classified as a GnRH superagonist, it exhibits higher bioactivity and a more prolonged effect compared to the natural hormone.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action within the hypothalamic-pituitary-gonadal (HPG) axis, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling and experimental pathways. This compound is primarily used in veterinary medicine to modulate the reproductive cycle, treat ovarian disorders like follicular cysts, and synchronize estrus to improve conception rates in species such as cattle, buffalo, and rabbits.[5][6][7][8]

Mechanism of Action

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is the fundamental neuroendocrine system regulating reproduction.[9] It involves a coordinated cascade:

-

Hypothalamus: Secretes GnRH in a pulsatile manner.[10]

-

Anterior Pituitary Gland: GnRH stimulates gonadotroph cells to synthesize and release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[10]

-

Gonads (Ovaries/Testes): LH and FSH stimulate the gonads to produce sex steroids (estrogen, progesterone, testosterone) and support gametogenesis.[10]

These hormones create feedback loops, primarily negative, to self-regulate the axis.[9]

This compound's Interaction with the HPG Axis

As a GnRH agonist, this compound mimics the action of endogenous GnRH but with higher potency and resistance to degradation.[11] It binds to GnRH receptors on the anterior pituitary's gonadotroph cells, initiating a powerful and sustained release of LH and FSH.[4][5] This acute surge in gonadotropins, particularly LH, is the primary mechanism for inducing ovulation and luteinization of follicular structures.[12][13]

Continuous or prolonged administration of potent GnRH agonists like this compound can lead to the downregulation and desensitization of GnRH receptors, resulting in a temporary suppression of the pituitary-gonadal axis.[14] However, its clinical application in veterinary reproduction primarily leverages its initial stimulatory "flare-up" effect.[5]

Intracellular Signaling Pathway

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), triggers a specific intracellular signaling cascade. This process activates Phospholipase Cβ (PLCβ), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] This cascade culminates in the synthesis and exocytosis of LH and FSH from the gonadotroph cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. megavet.ge [megavet.ge]

- 4. Buy this compound | 61012-19-9 [smolecule.com]

- 5. originbiopharma.com [originbiopharma.com]

- 6. This compound acetate(61012-19-9 free base) | GNRH Receptor | TargetMol [targetmol.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 10. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Epidural vs intramuscular administration of this compound, a GnRH analogue, for the resolution of follicular cysts in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of gonadorelin, this compound, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prepubertal Use of Long-Term GnRH Agonists in Dogs: Current Knowledge and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Initial Studies on Lecirelin for Reproductive Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin is a synthetic superanalogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine to enhance reproductive efficiency.[1][2] Its primary function is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland, thereby influencing the estrous cycle, follicular development, and ovulation.[3][4] This guide provides an in-depth overview of the initial studies on this compound, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes in various animal models.

Mechanism of Action: A Potent GnRH Agonist

This compound, like other GnRH agonists, binds to GnRH receptors on pituitary gonadotrophs.[5] As a superanalogue, it exhibits higher bioactivity and a more prolonged effect compared to the natural GnRH.[1][2] This enhanced activity is attributed to its modified chemical structure, which confers greater resistance to degradation. The binding of this compound to its receptor initiates a signaling cascade that results in the synthesis and release of LH and FSH. These gonadotropins are crucial for follicular growth, maturation, and the induction of ovulation.[3]

Caption: Simplified signaling pathway of this compound in pituitary gonadotrophs.

Key Experimental Studies and Protocols

Initial research on this compound has focused on its application in various species to improve reproductive outcomes. The following sections detail the methodologies and results from pivotal studies.

Study 1: Dose-Response of this compound in Rabbits

A study by Zapletal and Pavlik (2008) investigated the effect of different doses of this compound on the reproductive performance of nulliparous and lactating rabbit does.[6]

-

Animals: 295 crossbred female Hyplus strain PS 19 rabbits.[6]

-

Experimental Design: Does were divided into groups and administered different doses of this compound (0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe ) intramuscularly at the time of artificial insemination.[6][7]

-

Pre-treatment: 48 hours before insemination, all does received a subcutaneous injection of 25 IU of equine chorionic gonadotropin (eCG).[6][7]

-

Housing: A controlled light-dark cycle of 16 hours light (≥70 lx) and 8 hours dark was maintained for six days prior to insemination.[6][7]

-

Data Collection: Conception rate, total number of rabbits per litter, number of stillborns per litter, and abortion rate were recorded.[6]

Caption: Experimental workflow for the this compound dose-response study in rabbits.

Table 1: Effect of this compound Dosage on Reproductive Performance in Nulliparous Rabbit Does

| This compound Dose (µg) | Conception Rate (%) |

| 0.05 | 10.0 |

| 1.5 | 89.5 |

Source: Zapletal & Pavlik, 2008[6][7]

Table 2: Effect of this compound Dosage on Reproductive Performance in Lactating Rabbit Does

| This compound Dose (µg) | Conception Rate (%) | Average Litter Size |

| 0.05 | 10.0 | 8.28 |

| 0.1 | - | 6.64 |

| ≥ 0.3 | Statistically significant improvement | Statistically significant improvement |

| 4.0 | - | 10.73 |

Source: Zapletal & Pavlik, 2008[6]

Note: Abortions were observed at doses ≥ 1.5 µg in lactating does and ≥ 2.0 µg in nulliparous does.[6][7]

Study 2: Comparative Efficacy of this compound and Buserelin in Buffaloes

A study was conducted to compare the effectiveness of two GnRH agonists, this compound and Buserelin, in a fixed-time artificial insemination (FTAI) protocol in buffaloes.[8]

-

Animals: 270 buffaloes, 45 to 60 days postpartum.[8]

-

Experimental Design: Animals were divided into two groups.[8]

-

Group 1 (Buserelin, n=132): Received 20 µg of Buserelin intramuscularly on a random day of the estrous cycle, followed by 15 mg of PGF2α seven days later. Two days after PGF2α, a second injection of 10 µg of Buserelin was administered.[8]

-

Group 2 (this compound, n=138): Received the same protocol, but with 50 µg of this compound for the first injection and 25 µg for the second.[8]

-

-

Insemination: Artificial insemination was performed 16 hours after the final GnRH agonist injection in both groups.[8]

-

Data Collection: Pregnancy diagnosis was performed via ultrasonography 30 days after AI.[8]

Table 3: Conception Rates in Buffaloes Treated with Buserelin or this compound in an FTAI Protocol

| Treatment Group | n | Conception Rate (%) |

| Group 1 (Buserelin) | 132 | 47.0 |

| Group 2 (this compound) | 138 | 50.0 |

Source: Baruselli et al., 2001[8] Note: The difference in conception rates between the two groups was not statistically significant (P > 0.05).[8]

Study 3: Hormonal and Ovarian Response to Different GnRH Analogues in Cattle

This study compared the plasma LH and progesterone profiles, as well as follicular dynamics, in response to gonadorelin, this compound, and buserelin in heifers.[9]

-

Animals: Heifers with synchronized estrous cycles.[9]

-

Experimental Design: On day 6 or 7 of the estrous cycle, heifers were administered one of the following treatments: 100 µg of gonadorelin, 25 µg of this compound, 50 µg of this compound, or 10 µg of buserelin.[9]

-

Data Collection:

Table 4: Peak LH Concentration and Follicular Response to Different GnRH Analogues in Heifers

| GnRH Analogue | Dose (µg) | Mean Maximal LH Concentration | Disappearance of Dominant Follicle (%) |

| Gonadorelin | 100 | 2.5-fold lower than this compound/Buserelin | 73 |

| This compound | 25 | - | 82 |

| This compound | 50 | - | 100 |

| Buserelin | 10 | - | 100 |

Source: Picard-Hagen et al., 2015[9] Note: The mean maximal LH concentration after gonadorelin treatment was reached 1 hour earlier than after this compound or buserelin treatment. The overall mean increase in plasma progesterone concentration four days after GnRH administration was 70% and did not differ between treatments.[9]

Applications in Reproductive Management

The initial studies demonstrate the versatility of this compound in various reproductive management protocols:

-

Estrus Synchronization and Fixed-Time Artificial Insemination (FTAI): this compound is a key component of protocols that synchronize ovulation, allowing for insemination at a predetermined time without the need for estrus detection.[3]

-

Induction of Ovulation: It is used to induce ovulation in various species, including cows, rabbits, and jennies.[11][12]

-

Treatment of Ovarian Cysts: this compound is indicated for the treatment of follicular cysts in cattle.[1][11] Studies have also explored different administration routes, such as epidural, for this purpose.[13]

Conclusion

Initial studies on this compound have established its efficacy as a potent GnRH agonist for reproductive management in several animal species. Its ability to induce a predictable LH surge makes it a valuable tool for estrus synchronization, ovulation induction, and the treatment of ovarian pathologies. The quantitative data from these early studies provide a solid foundation for its clinical application. Further research may focus on optimizing dosage and administration protocols for different species and production systems, as well as exploring its use in other reproductive technologies.

References

- 1. megavet.ge [megavet.ge]

- 2. This compound BIOVETA 0.025 mg/ml solution for injection - Bioveta a.s. International [bioveta.eu]

- 3. originbiopharma.com [originbiopharma.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The effect of this compound (GnRH) dosage on the reproductive performance of nulliparous and lactating rabbit does - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of gonadorelin, this compound, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Veterinary products | Bioveta, a. s. - Bioveta a.s. International [bioveta.eu]

- 12. Efficacy of hCG and GnRH for inducing ovulation in the jenny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epidural vs intramuscular administration of this compound, a GnRH analogue, for the resolution of follicular cysts in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Lecirelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] As a GnRH superagonist, it exhibits higher biological activity and a more prolonged effect compared to the natural hormone.[2][3] This guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, the associated signaling pathways, and its application in reproductive management. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound is a key therapeutic agent in veterinary medicine, primarily utilized for the control and synchronization of the estrous cycle and the induction of ovulation in various species, including cattle and rabbits.[4][5] Its enhanced potency and prolonged duration of action, when compared to native GnRH, are attributed to structural modifications that increase its resistance to enzymatic degradation and potentially enhance its binding affinity to the GnRH receptor (GnRH-R). This document serves as a comprehensive technical resource on the biological underpinnings of this compound's therapeutic efficacy.

Mechanism of Action

This compound functions as an agonist at the GnRH receptors located on the anterior pituitary gonadotroph cells.[6][7][8] Binding of this compound to these receptors initiates a signaling cascade that culminates in the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The initial response to this compound administration is a surge in both LH and FSH secretion. The LH surge is the primary trigger for the final maturation of ovarian follicles and the subsequent induction of ovulation. In therapeutic applications, this predictable induction of ovulation allows for timed artificial insemination, thereby improving reproductive efficiency in livestock.[4]

Signaling Pathway

The biological effects of this compound are mediated through the G-protein coupled GnRH receptor. The binding of this compound to the GnRH-R activates a well-characterized intracellular signaling cascade.

Upon agonist binding, the GnRH receptor undergoes a conformational change, leading to the activation of the Gαq/11 subunit of its associated G-protein. This, in turn, activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, in concert with DAG, activates protein kinase C (PKC). The activation of PKC initiates a downstream phosphorylation cascade involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the transcription of genes encoding the gonadotropin subunits and their subsequent synthesis and release.

Quantitative Data

The biological activity of this compound has been quantified in several studies, focusing on its ability to induce LH release and ovulation. The following tables summarize key findings.

Table 1: Dose-Response of this compound on LH Release in Tuj Ewe-Lambs

| This compound Dose (µg/kg BW) | Time to Peak LH (minutes) | Peak LH Concentration (ng/mL) | Duration of LH Surge (minutes) | Area Under the Curve for LH [(ng/mL)*min] |

| 0.1 | 54.0 ± 13.3 | 7.6 ± 2.7 | 204.0 ± 11.2 | 935.0 ± 358.0 |

| 0.2 | 66.0 ± 13.3 | 10.4 ± 2.7 | 258.0 ± 11.2 | 1488.0 ± 358.0 |

| 0.5 | Not Reported | >10.5 | >270.0 | >1671.0 |

| 1.0 | Not Reported | >10.5 | >270.0 | >1671.0 |

Data adapted from a study on Tuj ewe-lambs. The responses to 0.5 and 1.0 µg/kg were significantly greater than the lower doses.

Table 2: Comparative Efficacy of GnRH Analogues on LH Release and Ovulation in Holstein Heifers

| Treatment Group | Dose | Peak LH Concentration (ng/mL) | Ovulation Rate (%) |

| Gonadorelin | 100 µg | Lower than this compound & Buserelin | 73 |

| This compound | 25 µg | Significantly higher than Gonadorelin | 82 |

| This compound | 50 µg | Significantly higher than Gonadorelin | 100 |

| Buserelin | 10 µg | Significantly higher than Gonadorelin | 100 |

Data from a comparative study in Holstein heifers. This compound and Buserelin induced a greater LH surge and higher ovulation rates compared to Gonadorelin.

Experimental Protocols

In Vivo Ovulation Synchronization in Cattle (Ovsynch Protocol)

This protocol is widely used for synchronized breeding in dairy and beef cattle.

Objective: To synchronize follicular development and ovulation to allow for fixed-time artificial insemination.

Materials:

-

This compound solution for injection

-

Prostaglandin F2α (PGF2α) solution for injection

-

Syringes and needles for intramuscular injection

-

Cattle handling facilities

-

Ultrasound equipment for ovarian examination (optional but recommended)

Methodology:

-

Day 0: Administer an intramuscular injection of this compound at the recommended dose (e.g., 50 µg). This will induce a surge of LH and FSH, leading to the ovulation or luteinization of a dominant follicle and the initiation of a new follicular wave.

-

Day 7: Administer an intramuscular injection of PGF2α. This will cause the regression of the corpus luteum that formed after the Day 0 injection, or any other functional corpus luteum present.

-

Day 9 (48-56 hours after PGF2α): Administer a second intramuscular injection of this compound. This will induce a synchronized LH surge, leading to the ovulation of the new dominant follicle.

-

Day 10 (16-20 hours after the second this compound injection): Perform fixed-time artificial insemination.

Radioligand Binding Assay for GnRH Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to the GnRH receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of this compound for the GnRH receptor.

Materials:

-

Cell line or tissue homogenate expressing the GnRH receptor (e.g., pituitary cells, transfected cell lines)

-

Radiolabeled GnRH analogue (e.g., [125I]-Buserelin)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Methodology:

-

Membrane Preparation: Prepare a membrane fraction from the GnRH receptor-expressing cells or tissue through homogenization and centrifugation.

-

Competition Binding Assay:

-

In a series of tubes, add a constant concentration of the radiolabeled GnRH analogue.

-

Add increasing concentrations of unlabeled this compound to these tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature and for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a highly effective GnRH superagonist with a well-defined mechanism of action centered on the stimulation of pituitary gonadotropin release. Its superior biological activity and prolonged effect make it a valuable tool in animal reproductive management. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the biological properties of this compound. Future research could focus on elucidating the precise binding kinetics of this compound to the GnRH receptor and exploring its potential applications in other species and therapeutic areas.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Lecirelin in Bovine Fixed-Time Artificial Insemination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fixed-time artificial insemination (FTAI) protocols are a cornerstone of modern bovine reproductive management, enabling insemination of large groups of cattle without the need for estrus detection. The success of these protocols hinges on the precise control of the estrous cycle, specifically follicular wave dynamics and the timing of ovulation. Gonadotropin-releasing hormone (GnRH) and its synthetic agonists are critical components of these protocols. Lecirelin is a potent synthetic nonapeptide analogue of GnRH used in veterinary medicine to induce the luteinizing hormone (LH) surge, leading to ovulation of the dominant follicle and synchronization of a new follicular wave.[1] These notes provide a detailed overview of this compound's mechanism of action, comparative efficacy data, and standardized protocols for its application in bovine FTAI.

Mechanism of Action: GnRH Receptor Signaling

This compound, as a GnRH agonist, mimics the action of endogenous GnRH produced by the hypothalamus. It binds to GnRH receptors on the surface of pituitary gonadotroph cells, initiating a signal transduction cascade that results in the synthesis and release of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

The primary signaling pathway activated by the GnRH receptor (GnRHR) involves:

-

Receptor Binding: this compound binds to the GnRHR, a G protein-coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the associated heterotrimeric Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Gonadotropin Release: The combined effects of increased intracellular calcium and PKC activation lead to the synthesis and exocytosis of LH and FSH from storage granules into the bloodstream.

Continuous or prolonged exposure to a GnRH agonist like this compound can lead to receptor desensitization and downregulation, a principle used for long-term suppression of reproductive function. However, in FTAI protocols, this compound is used for its acute stimulatory effect to induce an LH surge and ovulation.

References

Application Notes and Protocols: Intramuscular vs. Intravaginal Administration of Lecirelin in Rabbits

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative efficacy and protocols for two primary methods of administering Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) analogue, for ovulation induction in rabbits: intramuscular (IM) and intravaginal (IVag). The following sections detail the hormonal responses, reproductive outcomes, and step-by-step experimental protocols based on peer-reviewed studies.

Data Summary: Intramuscular vs. Intravaginal this compound Administration

The following tables summarize key quantitative data from studies comparing the two administration routes.

Table 1: Hormonal Response and Ovulation Rate

| Parameter | Intramuscular (IM) Administration | Intravaginal (IVag) Administration | Source |

| This compound Dose | 5 µ g/dose (0.2 mL) | 5 µ g/dose (administered with seminal dose) | [1] |

| Time to LH Peak | 30 minutes post-AI | 120 minutes post-AI | [1] |

| LH Peak Characteristic | High peak | Slight increase | [1] |

| Ovulation Rate | Similar to IVag | Similar to IM | [1] |

Table 2: Fertility and Conception Rates

| Parameter | Intramuscular (IM) Administration | Intravaginal (IVag) Administration | Source |

| This compound Dose | 0.2 mL/doe | 0.3 mL/doe (in seminal dose) | [2] |

| Fertility Rate | Reported as lower in one study over increasing cycles, potentially due to stress or anti-GnRH formation.[2] Another study reported a higher fertility rate (80%) compared to IVag (20%). | Showed equal or greater sexual receptivity and a higher fertility rate over increasing cycles in one study.[3][2] However, it is noted that intravaginal absorption is about 10 times lower than intramuscular.[2] | [3][2] |

| Conception Rate (Dose-Response) | Ranged from 10.0% (0.05 µg) to 89.5% (1.5 µg) in nulliparous does.[4][5] | Doses of 8, 12, and 16 µg of buserelin (another GnRH analogue) showed no significant changes in conception rate compared to 0.8 µg intramuscularly.[4][6] | [4][5][6] |

Table 3: Reproductive Performance (Intramuscular Dose-Response)

| This compound Dose (µ g/doe ) | Conception Rate (Nulliparous) | Number of Rabbits per Litter (Nulliparous) | Conception Rate (Lactating) | Number of Rabbits per Litter (Lactating) | Source |

| 0.05 | 10.0% | - | 10.0% | 8.28 | [4][5] |

| 0.1 | - | 6.64 | 40.0% | - | [4][5] |

| 0.3 | - | 9.06 | Statistically similar to higher doses | - | [4][5] |

| 1.5 | 89.5% | - | - | - | [4][5] |

| 2.0 | - | - | - | - | [4][5] |

| 4.0 | - | 10.29 | - | 10.73 | [4][5] |

Note: Abortions were observed at doses ≥ 1.5 µg in lactating does and ≥ 2.0 µg in nulliparous does.[4][5]

Experimental Protocols

Protocol 1: Comparative Efficacy of Intramuscular vs. Intravaginal this compound for Ovulation Induction

This protocol is based on the methodology for comparing the effects of IM and IVag administration of this compound on LH surge and fertility.

1. Animal Model:

-

Multiparous female rabbits of a suitable breed (e.g., New Zealand White).

2. Experimental Groups:

-

Group 1 (IM Control): Receive an intramuscular injection of this compound.

-

Group 2 (IVag): Receive this compound mixed with the seminal dose for intravaginal administration.

3. Materials:

-

This compound solution (e.g., Dalmarelin®)

-

Semen extender

-

Pooled semen from fertile male rabbits

-

Syringes for injection and insemination

-

Equipment for blood collection (for LH assay)

-

Centrifuge and materials for plasma separation

-

LH assay kit (e.g., ELISA)

4. Procedure:

-

Animal Preparation: House does individually and monitor for sexual receptivity.

-

Semen Preparation: Collect semen from bucks and pool it. Evaluate sperm motility and morphology. Divide the pooled semen into two aliquots. For the IVag group, add this compound to the seminal dose to achieve the desired concentration (e.g., 5 µ g/dose ).[1]

-

Administration and Insemination:

-